molecular formula C21H17Cl2N5O3S B2751529 N-(3,4-dichlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852437-49-1

N-(3,4-dichlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Katalognummer: B2751529
CAS-Nummer: 852437-49-1
Molekulargewicht: 490.36
InChI-Schlüssel: IVEICWIQEPBYFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-dichlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound featuring a triazolopyridazine core linked to a 3,4-dimethoxyphenyl group at position 3 and a thioacetamide bridge connecting to a 3,4-dichlorophenyl acetamide moiety.

Eigenschaften

IUPAC Name

N-(3,4-dichlorophenyl)-2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N5O3S/c1-30-16-6-3-12(9-17(16)31-2)21-26-25-18-7-8-20(27-28(18)21)32-11-19(29)24-13-4-5-14(22)15(23)10-13/h3-10H,11H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEICWIQEPBYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(3,4-dichlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity based on diverse research findings, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure

The compound can be represented by the following structure:

N 3 4 dichlorophenyl 2 3 3 4 dimethoxyphenyl 1 2 4 triazolo 4 3 b pyridazin 6 yl thio acetamide\text{N 3 4 dichlorophenyl 2 3 3 4 dimethoxyphenyl 1 2 4 triazolo 4 3 b pyridazin 6 yl thio acetamide}

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways and cancer progression.
  • Antioxidant Properties : It exhibits antioxidant activity which may contribute to its protective effects against oxidative stress-related diseases.
  • Anticancer Activity : Several studies have highlighted its potential as an anticancer agent by inducing apoptosis in cancer cells and inhibiting tumor growth.

Table 1: Summary of Biological Activities

Activity TypeTarget/EffectIC50 ValueReference
COX-II InhibitionAnti-inflammatory0.011 μM
CytotoxicityColon carcinoma (HCT-116)6.2 μM
CytotoxicityBreast cancer (T47D)27.3 μM
AntioxidantFree radical scavengingNot specified

Case Studies and Research Findings

  • Anticancer Studies : A study evaluated the cytotoxic effects of the compound against various cancer cell lines. The results indicated significant activity against colon and breast cancer cells with IC50 values suggesting potent efficacy (IC50 = 6.2 μM for HCT-116 and 27.3 μM for T47D) .
  • COX-II Inhibition : Another research highlighted the compound's selective inhibition of COX-II, an enzyme associated with inflammation and pain. The compound showed an IC50 value of 0.011 μM, making it significantly more potent than existing COX-II inhibitors like Rofecoxib .
  • Mechanistic Insights : The biological activities were linked to its structural components, particularly the triazole moiety which has been associated with various pharmacological effects including anticancer and anti-inflammatory properties .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(3,4-dichlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide has shown promise in various pharmacological studies:

  • Anti-Cancer Activity : Research indicates that derivatives of triazole compounds exhibit significant cytotoxic effects against multiple cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values in the micromolar range against breast cancer (T47D) and colon carcinoma (HCT-116) cell lines.
CompoundCell LineIC50 (μM)
47eT47D43.4
47fHCT-1166.2

This suggests that modifications in the triazole structure can lead to enhanced anti-cancer activity .

  • Anti-inflammatory Properties : The compound's ability to inhibit specific enzymes involved in inflammatory pathways has been studied through molecular docking simulations. These studies suggest its potential as a 5-lipoxygenase inhibitor .

Biological Studies

The compound's structural features make it suitable for studying enzyme interactions and protein binding. Its unique chemical properties allow researchers to explore its effects on various biological targets:

  • Enzyme Inhibition : The interaction of the triazole moiety with biological targets may lead to the modulation of enzyme activities, which is critical for drug development.

Materials Science

In addition to its biological applications, N-(3,4-dichlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide serves as a building block in synthesizing more complex molecules. Its stability and reactivity make it useful in developing advanced materials with unique properties.

Case Studies

Several studies have been conducted to evaluate the efficacy and mechanisms of action of N-(3,4-dichlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide:

  • Study on Anti-Cancer Properties : A recent investigation focused on the cytotoxic effects of this compound on different cancer cell lines. The study concluded that structural modifications could enhance its anti-cancer properties significantly.
  • Molecular Docking Studies : Computational studies have provided insights into how this compound interacts with specific enzymes involved in inflammatory responses. These findings suggest avenues for further optimization and development as a therapeutic agent.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituent patterns, and functional groups. Below is a detailed analysis:

Triazolopyridazine Derivatives with Varied Aromatic Substituents

  • 2-[[6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (894037-84-4) :
    This analog replaces the 3,4-dimethoxyphenyl group with a 4-chlorophenyl substituent. The chlorine atom increases lipophilicity (predicted logP ~2.8 vs. ~3.5 for the target compound) but reduces electron density compared to methoxy groups. The absence of the dichlorophenyl acetamide tail may limit steric bulk and hydrogen-bonding capacity .

  • However, the lack of a dichlorophenyl acetamide moiety reduces hydrophobicity and steric complexity compared to the target compound .

Thiazole-Based Acetamide Derivatives

  • 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide :
    This compound features a thiazole ring instead of triazolopyridazine. Crystallographic data shows a 61.8° twist between the dichlorophenyl and thiazole rings, suggesting conformational flexibility absent in the rigid triazolopyridazine core of the target compound. The thiazole’s smaller size may reduce aromatic stacking but improve solubility .

PROTAC and Thioacetamide-Containing Analogs

  • AP-PROTAC-1 () :
    While structurally distinct, this PROTAC molecule shares a thioacetamide linkage. The sulfur atom in both compounds may act as a hydrogen-bond acceptor or participate in redox reactions. However, the PROTAC’s larger size and E3 ligase-targeting moiety highlight differences in pharmacokinetic and mechanistic profiles .

Physicochemical and Structural Data Comparison

The table below summarizes key properties of the target compound and analogs:

Compound ID/Name Core Structure Key Substituents Molecular Weight Predicted logP Notable Features
Target Compound Triazolo[4,3-b]pyridazin 3,4-dimethoxyphenyl, 3,4-dichlorophenyl ~500 ~3.5 High rigidity, balanced electronic effects
894037-84-4 Triazolo[4,3-b]pyridazin 4-chlorophenyl, acetamide ~350 ~2.8 Lower steric bulk, electron-withdrawing
894049-45-7 Triazolo[4,3-b]pyridazin 4-methoxyphenyl, acetamide ~360 ~2.5 Enhanced electron density, moderate logP
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole 3,4-dichlorophenyl, thiazole ~300 ~3.0 Conformational flexibility, smaller size

NMR and Spectroscopic Insights

  • Chemical Shift Trends () : NMR analysis of similar triazolopyridazine derivatives reveals that substituents at positions 3 and 6 cause distinct chemical shifts in regions A (protons 39–44) and B (protons 29–36). For the target compound, the 3,4-dimethoxyphenyl group is expected to downfield-shift nearby protons due to electron donation, while the dichlorophenyl moiety may upfield-shift adjacent protons via electron withdrawal .

Q & A

Q. What are the recommended synthetic routes and optimization strategies for N-(3,4-dichlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide?

Methodological Answer:

  • Key Steps :
    • Core Scaffold Assembly : Synthesize the [1,2,4]triazolo[4,3-b]pyridazine ring via cyclocondensation of hydrazine derivatives with carbonyl-containing precursors (e.g., pyridazine-3(2H)-thione derivatives) under reflux conditions .
    • Thioacetamide Linkage : Introduce the thioether group using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane, with triethylamine as a base to facilitate thiol-acetamide bond formation .
    • Substituent Functionalization : Optimize reaction conditions (e.g., solvent polarity, temperature) to attach the 3,4-dichlorophenyl and 3,4-dimethoxyphenyl groups. Methanol/acetone mixtures (1:1) are effective for crystallization .
  • Yield Optimization :
    • Use catalyst screening (e.g., Pd/C for cross-coupling) and monitor reaction progress via TLC or HPLC. Adjust stoichiometry of reactants (e.g., 1:1 molar ratio of dichlorophenylacetic acid to aminothiazole derivatives) .

Q. Table 1: Example Synthetic Conditions

StepReagents/ConditionsYieldReference
CyclocondensationHydrazine hydrate, ethanol, reflux (12 h)65–70%
Thioether CouplingEDC, DCM, triethylamine, 0°C (3 h)75–80%
CrystallizationMethanol/acetone (1:1), slow evaporationN/A

Q. How can researchers confirm the molecular structure and purity of the compound?

Methodological Answer:

  • Structural Confirmation :
    • X-ray Crystallography : Resolve crystal packing and dihedral angles (e.g., 61.8° twist between dichlorophenyl and triazolo rings) to validate stereochemistry .
    • Spectroscopy :
  • NMR : Analyze 1^1H/13^{13}C shifts for aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ 3.8–3.9 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 513.02 for C22_{22}H17_{17}Cl2_{2}N5_{5}O3_{3}S) .
  • Purity Assessment :
    • Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Target purity >95% .

Q. What experimental approaches assess solubility and stability under laboratory conditions?

Methodological Answer:

  • Solubility Profiling :
    • Test in DMSO (stock solutions), followed by dilution in PBS (pH 7.4) or simulated gastric fluid (pH 1.2). Monitor precipitation via dynamic light scattering .
  • Stability Studies :
    • Thermal Stability : Incubate at 25°C, 37°C, and 50°C for 72 h; analyze degradation by HPLC .
    • Photostability : Expose to UV light (λ = 254 nm) and measure absorbance changes. Store at 2–8°C in amber vials to mitigate decomposition .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to evaluate substituent effects on bioactivity?

Methodological Answer:

  • Substituent Variation :
    • Electron-Withdrawing Groups : Replace 3,4-dichlorophenyl with 4-trifluoromethylphenyl to enhance metabolic stability and lipophilicity .
    • Methoxy Positioning : Compare 3,4-dimethoxyphenyl vs. 2,5-dimethoxyphenyl analogs to assess steric and electronic effects on target binding .
  • Biological Assays :
    • Use enzyme inhibition assays (e.g., kinase or protease targets) with IC50_{50} determination. Pair with molecular docking to correlate substituent geometry with activity .

Q. What computational strategies predict target interactions and pharmacokinetic properties?

Methodological Answer:

  • Molecular Modeling :
    • Docking Studies : Utilize crystal structure data (e.g., PDB ID from related acetamide derivatives) to model binding poses in AutoDock Vina .
    • MD Simulations : Simulate ligand-protein stability (e.g., 100 ns trajectories) to evaluate hydrogen bonding and hydrophobic interactions .
  • ADMET Prediction :
    • Employ SwissADME or QikProp to estimate logP (target 3–4), CNS permeability, and CYP450 inhibition risks .

Q. How to resolve contradictions in biological activity data across in vitro and in vivo studies?

Methodological Answer:

  • Data Reconciliation Workflow :
    • Assay Validation : Verify in vitro protocols (e.g., cell line authenticity, ATP levels in viability assays) to rule out false positives .
    • Dose-Response Alignment : Normalize in vivo dosing (mg/kg) to in vitro IC50_{50} using allometric scaling .
    • Orthogonal Models : Replicate findings in 3D organoids or primary cells to confirm target engagement .
  • Meta-Analysis : Apply statistical tools (e.g., Forest plots) to aggregate data from independent studies and identify outliers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.